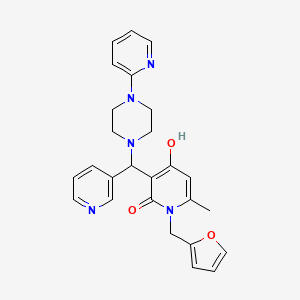

2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde

Übersicht

Beschreibung

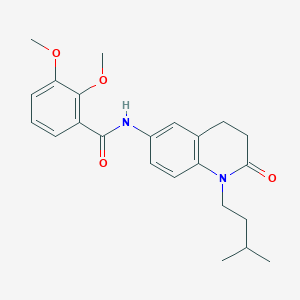

2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde is a chemical compound with the molecular formula C8H11ClO . It has an average mass of 158.625 Da and a monoisotopic mass of 158.049850 Da .

Molecular Structure Analysis

The molecular structure of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde contains a total of 21 bonds. These include 10 non-H bonds, 2 multiple bonds, 1 rotatable bond, 2 double bonds, 1 five-membered ring, and 1 aldehyde (aliphatic) .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-4,4-dimethylcyclopent-1-enecarbaldehyde include a predicted boiling point of 201.6±40.0 °C and a predicted density of 1.09±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Transformations

- The compound has been involved in the synthesis of complex organic molecules. For instance, it was used in the preparation of calciferol derivatives, highlighting its role in facilitating diverse chemical transformations (Dawson et al., 1971).

- It also plays a significant role in the cyclisation of dienes to cyclopentenes, demonstrating its utility in synthesizing structurally complex organic compounds (Grigg et al., 1984).

Chemical Reactions and Derivatives

- The compound has been used in chlorination, oxidation, reduction, and rearrangement reactions under nearly neutral conditions, showcasing its versatility in chemical reactions (Isobe & Ishikawa, 1999).

- Studies have shown its application in the preparation and rearrangement of polychlorinated dimedone and cyclopentanedione derivatives, further emphasizing its role in chemical synthesis (Buyck et al., 2010).

Applications in Molecular Switches and Catalysis

- It has been used in the formation of cyclopentadienyl silyl ethers and has applications in molecular switches for alkali and alkaline earth metal ions, indicating its potential in creating molecular sensing and switching devices (Plenio & Aberle, 1997).

- The compound's derivatives have been applied in the highly regioselective cycloisomerisation of hepta-dienes, demonstrating its importance in catalytic processes (Bray et al., 2002).

Potential in Pharmaceutical Applications

- Derivatives of the compound have been explored for their potential in developing anticancer drugs, illustrating its potential applications in pharmaceutical research (Santana et al., 2020).

- Its use in the synthesis of water-soluble near-infrared dyes for cancer detection highlights its applicability in medical imaging and diagnostics (Pham et al., 2005).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-chloro-4,4-dimethylcyclopentene-1-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClO/c1-8(2)3-6(5-10)7(9)4-8/h5H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEWIRJGYIPVUMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C1)Cl)C=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(benzo[d]thiazol-2-yl)-2-((1-(3-methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2837521.png)

![2-Ethoxy-4-(5-methyl-6-(pyridin-2-ylcarbamoyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate](/img/structure/B2837529.png)

![1-Methyl-5-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B2837531.png)

![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2837536.png)